molecular formula C15H21N3O4 B062226 1-Boc-4-(2-nitrophenyl)piperazine CAS No. 170017-73-9

1-Boc-4-(2-nitrophenyl)piperazine

Cat. No.: B062226
CAS No.: 170017-73-9
M. Wt: 307.34 g/mol
InChI Key: GTGIZVUOLBRDAO-UHFFFAOYSA-N
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Description

1-Boc-4-(2-nitrophenyl)piperazine (CAS 170017-73-9) is a tert-butoxycarbonyl (Boc)-protected piperazine derivative with a 2-nitrophenyl substituent at the 4-position. Its molecular formula is C₁₅H₂₁N₃O₄, and it has a molecular weight of 307.35 g/mol . The Boc group serves as a protective moiety for the piperazine amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid) for downstream functionalization . This compound is a critical intermediate in medicinal chemistry, particularly for synthesizing antipsychotic and antiplasmodial agents targeting serotonin and dopamine receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-4-(2-nitrophenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine and the introduction of the nitrophenyl group. One common method involves the following steps:

    Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.

    Nitration: The protected piperazine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, nucleophiles.

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.

Major Products Formed

    Reduction: 1-Boc-4-(2-aminophenyl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Deprotection: 4-(2-nitrophenyl)piperazine.

Scientific Research Applications

1-Boc-4-(2-nitrophenyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in the synthesis of bioactive molecules. The nitrophenyl group can participate in various chemical reactions, while the piperazine ring can interact with biological targets such as receptors or enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties
1-Boc-4-(2-nitrophenyl)piperazine C₁₅H₂₁N₃O₄ 307.35 Boc, 2-nitrophenyl Enhanced stability, lipophilic
1-(2-Nitrophenyl)piperazine C₁₀H₁₃N₃O₂ 207.23 Unprotected, 2-nitrophenyl Reactive amine, lower stability
1-(3-Nitrophenyl)piperazine C₁₀H₁₃N₃O₂ 207.23 Unprotected, 3-nitrophenyl Altered electronic effects
1-Boc-4-(4-chloro-2-nitrophenyl)piperazine C₁₅H₂₀ClN₃O₄ 341.79 Boc, 4-Cl, 2-nitrophenyl Increased lipophilicity, halogen effects
1-[(2-Nitrophenyl)sulfonyl]piperazine C₁₀H₁₃N₃O₄S 271.29 Sulfonyl, 2-nitrophenyl Strong electron-withdrawing, acidic
  • Positional Isomerism : The 2-nitrophenyl group in this compound introduces steric hindrance near the piperazine ring, unlike the 3-nitrophenyl analog. This affects binding interactions in receptor-targeted derivatives .
  • Halogen Effects: The 4-chloro substituent in 1-Boc-4-(4-chloro-2-nitrophenyl)piperazine increases molecular weight (341.79 vs.
  • Protective Groups : The Boc group reduces reactivity compared to unprotected amines (e.g., 1-(2-nitrophenyl)piperazine), which are prone to oxidation and require immediate use in synthesis .

Physicochemical and Environmental Behavior

  • Solubility : The Boc group increases hydrophobicity (logP ~2.5) compared to sulfonated analogs (logP ~1.8) .
  • Environmental Degradation: Unprotected piperazines undergo MnO₂-mediated oxidation at the amine group, leading to dealkylation. Boc protection mitigates this degradation pathway .

Biological Activity

1-Boc-4-(2-nitrophenyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial and other therapeutic applications. This article presents a detailed overview of its biological activity, including structure-activity relationships, efficacy against specific pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a nitrophenyl moiety. The chemical structure can be represented as follows:

C13H16N2O3\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_3

This structure is crucial for its biological activity, influencing how the compound interacts with various biological targets.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of this compound. In particular, research has shown that derivatives of this compound exhibit significant activity against Plasmodium falciparum, the causative agent of malaria.

  • Efficacy : The compound demonstrated an IC50 value of 0.2690 µM against PfNF54, indicating potent antiplasmodial activity. This activity was coupled with low cytotoxicity in L-6 cells (IC50 = 124.0 µM ), resulting in a selectivity index (S.I.) of 460 , which suggests a favorable therapeutic window for further development .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced significantly by modifications to its structure.

  • Substituent Effects : The introduction of different substituents on the piperazine ring or the phenyl group can enhance or diminish activity. For example, replacing the nitrophenyl group with other aromatic systems showed varying degrees of antiplasmodial activity, with some substitutions leading to moderate efficacy (IC50 values ranging from 1.012 µM to 3.297 µM ) .
CompoundIC50 (µM)Cytotoxicity (L-6 cells IC50)Selectivity Index
This compound0.2690124.0460
Substituted Derivative A1.012185.0182
Substituted Derivative B3.297124.037.58

Case Study 1: Antiplasmodial Activity

A study investigating various piperazine derivatives found that compounds similar to this compound exhibited remarkable antiplasmodial properties. The study emphasized that structural modifications could lead to improved selectivity and reduced cytotoxicity, making these compounds promising candidates for further development in malaria treatment .

Case Study 2: Cytotoxicity Assessment

In evaluating the safety profile of these compounds, researchers conducted cytotoxicity assays on L-6 cells, demonstrating that while some derivatives maintained low toxicity levels, others exhibited significant cytotoxic effects at higher concentrations. This underscores the importance of careful structure optimization in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 1-Boc-4-(2-nitrophenyl)piperazine?

  • Methodology : The synthesis typically involves coupling reactions between a Boc-protected piperazine precursor and a nitro-substituted aryl halide. For example, tert-butyl piperazine-1-carboxylate can undergo nucleophilic aromatic substitution with 2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
  • Key Considerations : Monitor reaction progress via TLC to avoid over-substitution. The Boc group’s stability under basic conditions ensures regioselectivity .

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • NMR Spectroscopy : Confirm regiochemistry via ¹H/¹³C-NMR (e.g., aromatic proton splitting patterns and Boc-group tert-butyl signals at δ ~1.4 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular ion consistency (m/z 307.34 for [M+H]⁺) .
  • Melting Point : Compare with literature values (e.g., ~120–125°C for crystalline forms) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Strategies :

  • Solvent Optimization : Replace DMF with less viscous solvents (e.g., acetonitrile) to improve mixing and reduce side reactions .
  • Catalysis : Introduce Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling if aryl halide reactivity is low .
  • Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of heat-sensitive intermediates .
    • Data-Driven Approach : Use Design of Experiments (DoE) to model solvent/catalyst/temperature interactions .

Q. How to resolve contradictions in biological activity data across assays?

  • Case Study : If the compound shows variable inhibition of serotonin receptors in vitro vs. in vivo:

  • Purity Check : Confirm absence of de-Boc byproducts (e.g., free piperazine) via LC-MS, as unprotected amines may exhibit off-target activity .
  • Assay Conditions : Adjust pH (the Boc group is stable at neutral pH but hydrolyzes under acidic conditions) .
  • Metabolic Stability : Evaluate liver microsome stability to rule out rapid degradation in vivo .

Q. What strategies improve regioselectivity during nitrophenyl group introduction?

  • Directed Metalation : Use directing groups (e.g., amides) to position nitro groups ortho to the piperazine nitrogen .
  • Protection/Deprotection : Temporarily protect competing reactive sites (e.g., Boc on piperazine, SEM on aryl rings) .
  • Computational Modeling : DFT calculations predict electron density hotspots on the aryl ring to guide nitration .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Profile :

  • Thermal : Decomposes above 150°C, releasing CO₂ and tert-butyl fragments (TGA/DSC data) .
  • Photolytic : Nitro groups sensitize the molecule to UV light; store in amber vials under inert gas (N₂/Ar) .
  • Hydrolytic : Stable in aqueous buffers (pH 6–8) for 48 hours but degrades in acidic (pH <3) or basic (pH >10) media .

Structural and Mechanistic Questions

Q. What crystallographic data are available for this compound?

  • Findings : Single-crystal XRD reveals a chair conformation in the piperazine ring with dihedral angles of ~60° between the Boc and nitrophenyl groups. Hydrogen bonding between nitro oxygen and adjacent C-H groups stabilizes the lattice .
  • Implications : Polymorphism screening (via slurry bridging) is critical for reproducibility in formulation studies .

Q. How does the Boc group influence pharmacological properties?

  • Role : The Boc group enhances lipophilicity (logP ~2.8 vs. ~1.2 for free piperazine), improving blood-brain barrier penetration in neuropharmacology studies .
  • Removal In Vivo : Carboxylesterases cleave the Boc group in hepatic tissues, enabling controlled release of the active piperazine metabolite .

Properties

IUPAC Name

tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGIZVUOLBRDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620332
Record name tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170017-73-9
Record name tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method of Example 1 was followed using 1-fluoro-2-nitrobenzene (1.0 eq), 1-Boc-piperazine (1.2 eq), and TEA (2.0 eq) in EtOH at 55° C. for 72 hours yielding tert-butyl 4-(2-nitro phenyl)piperazine-1-carboxylate (100%). LCMS (m/z): 308.1 (MH+); LC Rt=3.25 min.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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